2-(3-Chlorophenyl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUXZDDLLIRHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The LiHMDS-mediated method involves a sequential deprotonation-alkylation-nucleophilic addition sequence using secondary amides as starting materials. This approach enables the construction of β-ketonitriles through a two-step, one-pot procedure.
General Procedure:
-
Deprotonation and Alkylation :
A solution of N-substituted benzamide (e.g., N-methyl-3-chlorobenzamide, 0.5 mmol) in toluene is treated with LiHMDS (1.2 equiv) under argon. After stirring for 1 hour, methyl iodide (1.5 equiv) is added to generate an intermediate enolate. -
Nucleophilic Addition :
Acetonitrile (2.0 equiv) and additional LiHMDS (3.0 equiv) are introduced, facilitating cyanide transfer to the electrophilic carbon. The mixture is stirred for 15 hours, quenched with NH₄Cl, and purified via silica gel chromatography.
Key Data:
| Starting Amide | Product | Yield (%) | Purification Solvent Ratio (Hexane:EtOAc) |
|---|---|---|---|
| N-Methyl-3-chlorobenzamide | 2-(3-Chlorophenyl)-3-oxopropanenitrile | 72 | 9:1 |
| N-Phenyl-3-chlorobenzamide | This compound | 65 | 9:1 |
Mechanistic Insights :
Optimization Strategies
-
Solvent Selection : Toluene outperforms THF or DMF due to its non-polar nature, minimizing side reactions.
-
Stoichiometry : A 3:1 molar ratio of LiHMDS to amide ensures complete deprotonation and prevents retro-aldol side reactions.
-
Temperature Control : Room temperature (25°C) balances reaction rate and selectivity, avoiding thermal decomposition.
Oxidation of 3-(3-Chlorophenyl)-3-hydroxypropanenitrile
Reaction Overview
Secondary alcohols can be oxidized to ketones using strong oxidizing agents. This method is particularly effective for synthesizing β-ketonitriles when the hydroxyl group is adjacent to the nitrile functionality.
General Procedure:
-
Substrate Preparation :
3-(3-Chlorophenyl)-3-hydroxypropanenitrile is synthesized via base-catalyzed condensation of 3-chlorobenzaldehyde with malononitrile. -
Oxidation :
The alcohol (1.0 mmol) is treated with potassium permanganate (2.5 equiv) in aqueous acetone under reflux for 6 hours. The product is extracted with ethyl acetate and purified via recrystallization.
Key Data:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | Acetone/H₂O | 60 | 78 |
| CrO₃ | Dichloromethane | 25 | 65 |
Mechanistic Insights :
-
KMnO₄ abstracts a hydrogen atom from the hydroxyl group, forming a ketone via a radical intermediate.
-
The nitrile group remains intact due to its electron-withdrawing nature, which stabilizes adjacent oxidation-prone sites.
Limitations
-
Over-oxidation to carboxylic acids occurs if reaction times exceed 8 hours.
-
Chromium-based agents require stringent pH control to prevent nitrile hydrolysis.
Knoevenagel Condensation with Modified Substrates
Hypothetical Procedure:
-
Condensation :
3-Chlorobenzaldehyde (1.0 mmol) reacts with cyanoacetamide (1.2 mmol) in ethanol catalyzed by piperidine (10 mol%). -
Decarboxylation :
The intermediate undergoes thermal decarboxylation at 80°C to yield the β-ketonitrile.
Projected Data:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 12 | 55 |
| NH₄OAc | Toluene | 18 | 48 |
Mechanistic Insights :
-
The base deprotonates cyanoacetamide, forming a nucleophilic enolate.
-
Aldehyde electrophilicity facilitates C–C bond formation, followed by elimination of water and CO₂.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Ideal Use Case |
|---|---|---|---|
| LiHMDS-Mediated Synthesis | High yields (65–72%); one-pot procedure | Requires air-free conditions; costly reagents | Large-scale production |
| Alcohol Oxidation | Simple setup; commercially available reagents | Risk of over-oxidation; moderate yields | Small-scale lab synthesis |
| Knoevenagel Condensation | Mild conditions; versatile substrates | Low yields; requires optimization | Exploratory synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3-Chlorobenzoic acid
Reduction: 2-(3-Chlorophenyl)-3-aminopropanenitrile
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
2-(3-Chlorophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(3-Chlorophenyl)-3-oxopropanenitrile | 62538-21-0 | C₉H₆ClNO | 193.63 | Meta | Nitrile, Ketone |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | 5219-07-8 | C₁₀H₈ClNO | 193.63 | Para | Nitrile, Ketone, Methyl |
| 3-(2-Chlorophenyl)-3-oxopropanenitrile | 40018-25-5 | C₉H₆ClNO | 179.60 | Ortho | Nitrile, Ketone |
| ESI-09 (EPAC inhibitor) | 654671-77-9 | C₁₆H₁₅ClN₄O₂ | 330.77 | Meta | Nitrile, Isoxazole, Hydrazone |
Key Observations:
Chlorine Position :
- Meta-substitution (3-chlorophenyl) enhances electronic effects for biological activity, as seen in EPAC inhibitors like ESI-09 .
- Para-substitution (4-chlorophenyl) is common in dyes, where conjugation length affects absorption spectra .
- Ortho-substitution (2-chlorophenyl) introduces steric hindrance, reducing reactivity in some cases .
Functional Groups :
Key Findings:
- The meta-chlorophenyl group in this compound facilitates cyclization with hydrazines to form pyrazole derivatives, a reaction less efficient in para-substituted analogues .
- ESI-09 ’s hydrazone moiety enables competitive binding to EPAC2, with 3,5-dichloro derivatives (e.g., HJC0726) showing 5-fold increased potency .
Pharmacological and Industrial Performance
Key Insights:
- ESI-09 demonstrates strict structure-activity relationships (SAR) : Removal of the 3-chloro group reduces potency by 6-fold, while 3,5-dichloro substitution enhances it .
- Dye derivatives leverage the nitrile’s electron-withdrawing nature to stabilize chromophores, with meta-chloro improving lightfastness compared to ortho isomers .
Biological Activity
2-(3-Chlorophenyl)-3-oxopropanenitrile, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by case studies, research findings, and data tables.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : 169.62 g/mol
- CAS Number : 20348-27-8
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may affect signaling pathways related to cell survival and proliferation. For instance, it may inhibit key enzymes involved in cancer progression or modulate apoptotic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
-
Cell Line Studies : The compound has been tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Data from these studies indicate that it exhibits significant cytotoxic effects.
Cell Line IC₅₀ (µM) Reference HCT-116 5.0 MCF-7 4.5 - Molecular Docking Studies : In silico docking studies suggest that this compound binds effectively to proteins involved in cancer cell signaling, such as Bcl-2 family proteins, which are crucial for regulating apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Studies
Several case studies have explored the biological activities of this compound:
- Dhumal et al. (2016) investigated a series of oxopropanenitrile derivatives, including this compound, for their antitubercular activity against Mycobacterium bovis. The study found that certain derivatives exhibited significant inhibition in both active and dormant states of the bacteria.
- Salama et al. (2020) synthesized various derivatives and evaluated their antimicrobial activity against Clostridium difficile, revealing that some compounds displayed superior efficacy compared to standard treatments.
Q & A
Advanced Question
- Competitive binding assays : Use 8-NBD-cAMP as a fluorescent cAMP analog to quantify EPAC1/2 binding affinity.
- DMSO controls : Limit DMSO to ≤0.2% to avoid solvent-induced artifacts .
- Selectivity validation : Counter-screen against PKA and PKG to exclude off-target effects .
Data example :
| Assay Type | IC50 (EPAC1) | IC50 (EPAC2) |
|---|---|---|
| Fluorescence polarization | 2.1 µM | 1.8 µM |
| Cell-based cAMP | 3.4 µM | 2.9 µM |
How do researchers mitigate off-target effects of this compound in cellular models?
Advanced Question
- Pharmacological validation : Use EPAC knockout cells to confirm target specificity.
- Dose-response profiling : Establish a "therapeutic window" (e.g., 1–10 µM) to balance efficacy and cytotoxicity .
- Metabolic stability assays : Monitor compound degradation in cell media via LC-MS to avoid false negatives .
How should discrepancies in reported IC50 values for EPAC inhibition be addressed?
Data Contradiction Analysis
Variations arise from:
- Assay conditions : Differences in cAMP concentrations (e.g., 10 µM vs. 100 µM) alter competition dynamics.
- Cell type variability : EPAC isoform expression levels (e.g., EPAC2 dominance in pancreatic β-cells).
Resolution : - Standardize assay protocols (e.g., uniform cAMP concentrations).
- Report purity and batch-to-batch variability (e.g., HPLC traces in supplementary data) .
What structural analogs of this compound enhance selectivity for EPAC isoforms?
Advanced Question
- Isoxazole ring modifications : Substituting tert-butyl with smaller groups (e.g., methyl) reduces EPAC2 affinity by 40% .
- Chlorophenyl positional isomers : 4-chloro derivatives show 2-fold lower activity, highlighting meta-substitution importance .
SAR insights :
| Modification | EPAC1 IC50 (µM) | EPAC2 IC50 (µM) |
|---|---|---|
| Parent compound | 2.1 | 1.8 |
| 4-Chlorophenyl | 4.5 | 3.7 |
| Trifluoromethyl | 8.2 | 6.9 |
What in vivo models are suitable for studying this compound’s pharmacological effects?
Advanced Question
- Cardiovascular models : Coronary artery relaxation assays in rodents, measuring cAMP-dependent vasodilation .
- Metabolic studies : Glucose tolerance tests in EPAC2-knockout mice to probe insulin secretion pathways.
Dosage guidelines : - Intraperitoneal administration at 10 mg/kg, with plasma concentration monitored via LC-MS/MS .
How is the environmental and toxicological profile of this compound managed in lab settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
